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molecular formula C19H22N2O B8645403 Palonosetron-3-ene

Palonosetron-3-ene

Cat. No. B8645403
M. Wt: 294.4 g/mol
InChI Key: DIDFYSQVOPVZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05567818

Procedure details

A preferred process for preparing 2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one is that in which the 2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is 2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one and is dehydrated to give (S)-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one, preferably wherein the dehydration is catalyzed with hydrochloric acid or sulfuric acid, and the (S)-2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is prepared by the preferred process described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([N:9]1[CH:18]=[C:17]3[CH2:19][CH2:20][CH2:21][C:15]4[C:16]3=[C:11]([CH:12]=[CH:13][CH:14]=4)[C:10]1=[O:22])[CH2:2]2.N12CCC(CC1)C(N1C(O)C3CCCC4C3=C(C=CC=4)C1=O)C2>>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C@H:3]([N:9]1[CH:18]=[C:17]3[CH2:19][CH2:20][CH2:21][C:15]4[C:16]3=[C:11]([CH:12]=[CH:13][CH:14]=4)[C:10]1=[O:22])[CH2:2]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC(C(CC1)CC2)N2C(C=1C=CC=C3C1C(=C2)CCC3)=O
Step Two
Name
2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC(C(CC1)CC2)N2C(C=1C=CC=C3C1C(C2O)CCC3)=O
Step Three
Name
2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12C[C@H](C(CC1)CC2)N2C(C=1C=CC=C3C1C(=C2)CCC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05567818

Procedure details

A preferred process for preparing 2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one is that in which the 2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is 2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one and is dehydrated to give (S)-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one, preferably wherein the dehydration is catalyzed with hydrochloric acid or sulfuric acid, and the (S)-2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is prepared by the preferred process described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([N:9]1[CH:18]=[C:17]3[CH2:19][CH2:20][CH2:21][C:15]4[C:16]3=[C:11]([CH:12]=[CH:13][CH:14]=4)[C:10]1=[O:22])[CH2:2]2.N12CCC(CC1)C(N1C(O)C3CCCC4C3=C(C=CC=4)C1=O)C2>>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C@H:3]([N:9]1[CH:18]=[C:17]3[CH2:19][CH2:20][CH2:21][C:15]4[C:16]3=[C:11]([CH:12]=[CH:13][CH:14]=4)[C:10]1=[O:22])[CH2:2]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC(C(CC1)CC2)N2C(C=1C=CC=C3C1C(=C2)CCC3)=O
Step Two
Name
2-(1-azabicyclo[2.2.2]oct-3-yl)-3-hydroxy-2,3,3 a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC(C(CC1)CC2)N2C(C=1C=CC=C3C1C(C2O)CCC3)=O
Step Three
Name
2-(1-azabicyclo[2.2.2]oct-3S-yl)-3-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12C[C@H](C(CC1)CC2)N2C(C=1C=CC=C3C1C(=C2)CCC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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